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molecular formula C5H6BrNO2 B8421895 3-Bromopiperidine-2,4-dione

3-Bromopiperidine-2,4-dione

Cat. No. B8421895
M. Wt: 192.01 g/mol
InChI Key: DMAZXWSJQMCMII-UHFFFAOYSA-N
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Patent
US08202881B2

Procedure details

To a mixture of piperidine-2,4-dione (0.072 g, 0.637 mmol) in acetic acid (1.591 mL) was added bromine (0.033 mL, 0.637 mmol) dropwise. The reaction mixture was stirred at rt 70 min. Dichloromethane was added and the cloudy mixture was concentrated in vacuo. The residual solution was treated with ethyl ether. A white solid crashed out and the AcOH/ether was decanted. The white solid, presumed to be product was carried forward. The white solid started liquifying and turning red rapidly upon exposure to light and standing.
Quantity
0.072 g
Type
reactant
Reaction Step One
Quantity
1.591 mL
Type
solvent
Reaction Step One
Quantity
0.033 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][C:2]1=[O:8].[Br:9]Br.ClCCl>C(O)(=O)C>[Br:9][CH:3]1[C:4](=[O:7])[CH2:5][CH2:6][NH:1][C:2]1=[O:8]

Inputs

Step One
Name
Quantity
0.072 g
Type
reactant
Smiles
N1C(CC(CC1)=O)=O
Name
Quantity
1.591 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.033 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt 70 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the cloudy mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residual solution was treated with ethyl ether
CUSTOM
Type
CUSTOM
Details
was decanted

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
Smiles
BrC1C(NCCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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